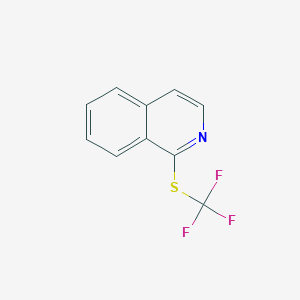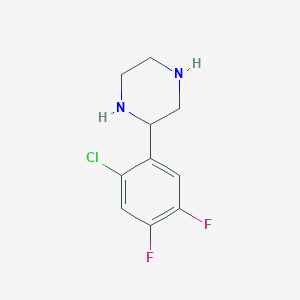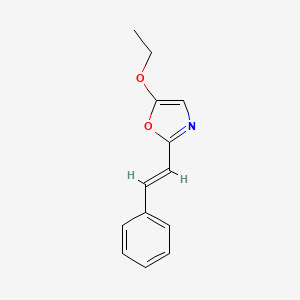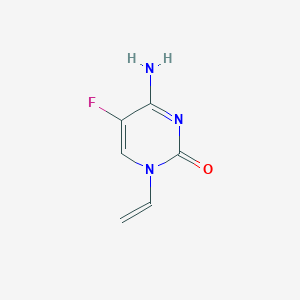
1-(Heptadecafluorooctyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Heptadecafluorooctyl)-4-methylbenzene is a fluorinated aromatic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a heptadecafluorooctyl group attached to a methylbenzene ring. The extensive fluorination imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Heptadecafluorooctyl)-4-methylbenzene typically involves the introduction of the heptadecafluorooctyl group to the benzene ring. One common method is the Friedel-Crafts alkylation, where heptadecafluorooctyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(Heptadecafluorooctyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and sulfonation, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form different derivatives, although the extensive fluorination makes reduction less common.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used.
Sulfonation: Fuming sulfuric acid (H2SO4) is employed.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Nitration: 1-(Heptadecafluorooctyl)-4-nitrobenzene.
Sulfonation: 1-(Heptadecafluorooctyl)-4-sulfonic acid.
Oxidation: 1-(Heptadecafluorooctyl)-4-carboxylic acid.
Scientific Research Applications
1-(Heptadecafluorooctyl)-4-methylbenzene finds applications in various fields:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Employed in studies involving hydrophobic interactions and membrane proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and hydrophobic nature.
Industry: Utilized in the production of non-stick coatings, water-repellent materials, and fire-fighting foams.
Mechanism of Action
The mechanism of action of 1-(Heptadecafluorooctyl)-4-methylbenzene is primarily related to its hydrophobic and lipophilic properties. The extensive fluorination enhances its ability to interact with hydrophobic environments, making it useful in applications requiring water repellency and chemical resistance. The compound’s interaction with molecular targets often involves van der Waals forces and hydrophobic interactions, which are crucial in its applications in coatings and materials science.
Comparison with Similar Compounds
- 1-(Heptadecafluorooctyl)-4-nitrobenzene
- 1-(Heptadecafluorooctyl)-4-sulfonic acid
- 1-(Heptadecafluorooctyl)-4-carboxylic acid
Comparison: Compared to its analogs, 1-(Heptadecafluorooctyl)-4-methylbenzene is unique due to the presence of the methyl group, which influences its reactivity and physical properties. The methyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, the compound’s stability and hydrophobicity are enhanced by the extensive fluorination, distinguishing it from less fluorinated analogs.
Properties
CAS No. |
82396-51-8 |
|---|---|
Molecular Formula |
C15H7F17 |
Molecular Weight |
510.19 g/mol |
IUPAC Name |
1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-4-methylbenzene |
InChI |
InChI=1S/C15H7F17/c1-6-2-4-7(5-3-6)8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h2-5H,1H3 |
InChI Key |
MTNQRVPPULDKMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12859115.png)
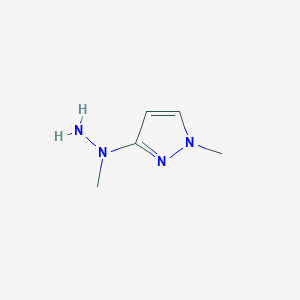
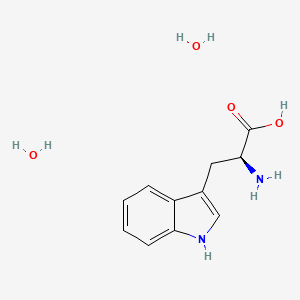
![1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12859130.png)
![1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one](/img/structure/B12859131.png)
![Isoxazolo[4,5-c]pyridine-6-methanamine](/img/structure/B12859132.png)
